molecular formula C19H12BrN7O3S2 B10882636 2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B10882636
M. Wt: 530.4 g/mol
InChI Key: FNBVRSJHFKSVDA-UHFFFAOYSA-N
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Description

2-[(8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of triazinoindoles and benzothiazoles This compound is characterized by its unique structural features, which include a triazinoindole core substituted with a bromo and methyl group, and a benzothiazole moiety with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazinoindole Core: The triazinoindole core can be synthesized by cyclization reactions involving appropriate precursors such as 5-methylindole and brominated triazine derivatives under controlled conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions, where a suitable thiol reacts with the triazinoindole intermediate.

    Coupling with Benzothiazole: The final step involves coupling the triazinoindole-sulfanyl intermediate with a benzothiazole derivative, typically using amide bond formation reactions facilitated by coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group on the benzothiazole moiety, converting it to an amino group.

    Substitution: The bromo group on the triazinoindole core can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K₂CO₃).

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amino Derivatives: From reduction of the nitro group.

    Substituted Triazinoindoles: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or modulators of biological pathways. The presence of the nitrobenzothiazole moiety suggests possible interactions with biological targets.

Medicine

Pharmacological studies explore this compound for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as organic semiconductors or as intermediates in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The nitrobenzothiazole moiety can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways. The triazinoindole core may interact with enzymes or receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(4-CHLOROPHENYL)ACETAMIDE
  • 2-[(8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-[(8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of a bromo, methyl, and nitro group in a single molecule provides a versatile platform for further functionalization and exploration in various scientific domains.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactivity, applications, and unique features

Properties

Molecular Formula

C19H12BrN7O3S2

Molecular Weight

530.4 g/mol

IUPAC Name

2-[(8-bromo-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C19H12BrN7O3S2/c1-26-13-5-2-9(20)6-11(13)16-17(26)23-19(25-24-16)31-8-15(28)22-18-21-12-4-3-10(27(29)30)7-14(12)32-18/h2-7H,8H2,1H3,(H,21,22,28)

InChI Key

FNBVRSJHFKSVDA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C3=C1N=C(N=N3)SCC(=O)NC4=NC5=C(S4)C=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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